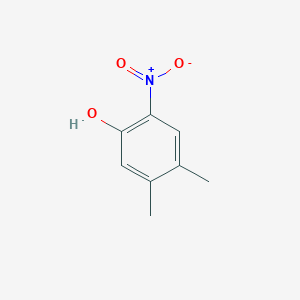

4,5-Dimethyl-2-nitrophenol

Übersicht

Beschreibung

4,5-Dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound appears as a pale-yellow to yellow-brown to brown solid .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the common methods includes the nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The InChI key is DSWZKAODNLLINU-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the catalytic reduction of 4-nitrophenol . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical and Chemical Properties Analysis

This compound is stored at room temperature . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

4,5-Dimethyl-2-nitrophenol has been synthesized through direct nitration, achieving a maximum yield of 30.3% under specific conditions. Its UV-Vis spectra and crystal structure have been characterized, providing insights into its physical and chemical properties (Xi, 2008).

Involvement in Cytochrome P450 Processes

This compound plays a role in the O-hydroxylation of p-nitrophenol, a process primarily catalyzed by cytochrome P450 2E1 in humans and animals. The involvement of other cytochromes like P450 3A in this process has been studied, indicating a broader role in metabolic pathways (Zerilli et al., 1997).

Effects on Methanogenic Systems

Research has shown that nitrophenols, including this compound, have varying degrees of toxicity on methanogenic systems used in waste treatment. Their presence can significantly affect the efficiency of these systems, which is crucial for environmental management (Haghighi Podeh et al., 1995).

Biodegradation in Industrial Effluents

Studies have focused on the biodegradation of phenolic compounds like this compound in industrial effluents. Understanding the kinetics and processes involved in their degradation is vital for treating wastewater from various industrial sources (Tomei & Annesini, 2008).

Chemotaxis and Biodegradation by Microorganisms

Specific microorganisms, like Ralstonia sp., have been identified that can utilize this compound as a carbon and energy source. Their role in the environmental decontamination and bioremediation of this compound highlights its relevance in ecological studies (Bhushan et al., 2000).

Impact on Wastewater Treatment Bacteria

The impact of phenolic compounds, including this compound, on bacteria in petroleum refinery wastewater has been assessed. Their influence on enzymatic activities in these bacteria is critical for understanding the treatment and detoxification of industrial wastewater (Nweke & Okpokwasili, 2010).

Mutation Studies

Studies on the mutagenic effect of this compound on somatic cells in mice have been conducted, contributing to the understanding of its potential risks in biological systems (Nehéz et al., 1985).

Electrochemical Studies

Electrochemical studies have been performed on this compound, providing valuable information for chemical analysis and potential applications in sensors and other electronic devices (Forryan & Compton, 2003).

Wirkmechanismus

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell . .

Mode of Action

Nitrophenols, as a class, are known to disrupt cellular processes through their interaction with various enzymes and proteins . They can cause changes in cellular metabolism and disrupt normal cellular functions.

Biochemical Pathways

Nitrophenols can potentially affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .

Result of Action

Nitrophenols can cause a range of effects at the molecular and cellular level, including disruption of cellular metabolism and normal cellular functions . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325115 | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-10-0 | |

| Record name | 18087-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

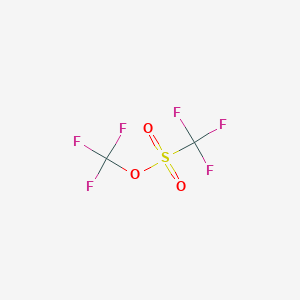

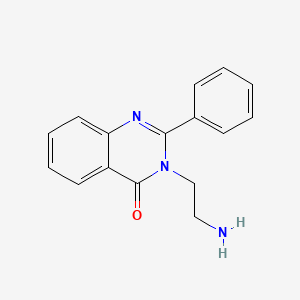

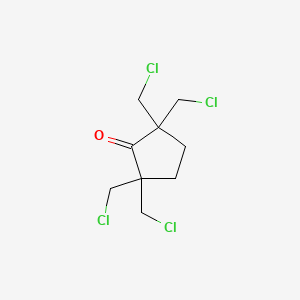

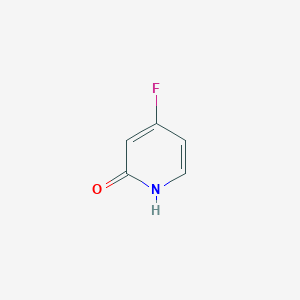

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

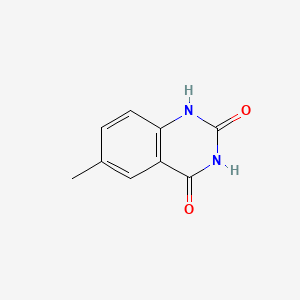

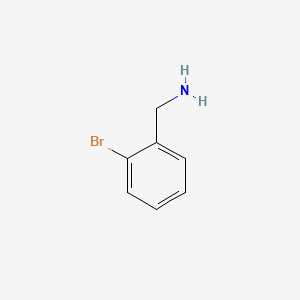

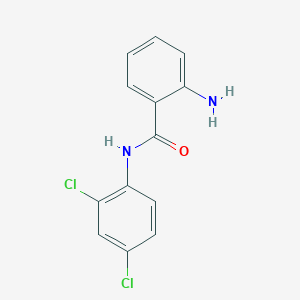

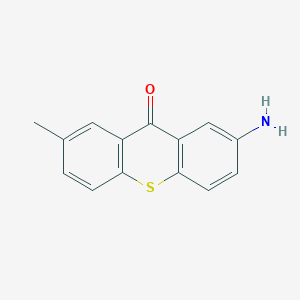

Feasible Synthetic Routes

Q1: What is known about the structural characterization of 4,5-dimethyl-2-nitrophenol?

A1: The research article primarily focuses on the synthesis and crystal structure of this compound. [] The study confirms the successful synthesis of the compound via direct nitrification of 3,4-dimethylphenol, achieving a maximum yield of 30.3% under specific reaction conditions. [] The researchers utilized UV-Vis spectroscopy to analyze the compound, observing a red shift in the S1→S0 absorption at approximately 145 nm compared to the starting material, 3,4-dimethylphenol. [] Importantly, the crystal structure analysis definitively identified the nitro-group position on the aromatic ring, confirming the structure of the synthesized compound as this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)